(2E)-2-(3,5-di-tert-butyl-2-hydroxybenzylidene)-N-phenylhydrazinecarboxamide
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Overview
Description
2-{[3,5-DI(TERT-BUTYL)-2-HYDROXYPHENYL]METHYLENE}-N~1~-PHENYL-1-HYDRAZINECARBOXAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of tert-butyl groups, a hydroxyl group, and a hydrazinecarboxamide moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3,5-DI(TERT-BUTYL)-2-HYDROXYPHENYL]METHYLENE}-N~1~-PHENYL-1-HYDRAZINECARBOXAMIDE typically involves the reaction of 3,5-di-tert-butyl-2-hydroxybenzaldehyde with phenylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process parameters such as temperature, pressure, and reaction time are optimized to achieve high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[3,5-DI(TERT-BUTYL)-2-HYDROXYPHENYL]METHYLENE}-N~1~-PHENYL-1-HYDRAZINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens and alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions include quinones, hydrazine derivatives, and various substituted phenyl compounds.
Scientific Research Applications
2-{[3,5-DI(TERT-BUTYL)-2-HYDROXYPHENYL]METHYLENE}-N~1~-PHENYL-1-HYDRAZINECARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[3,5-DI(TERT-BUTYL)-2-HYDROXYPHENYL]METHYLENE}-N~1~-PHENYL-1-HYDRAZINECARBOXAMIDE involves its interaction with various molecular targets. The hydroxyl and hydrazinecarboxamide groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butylcatechol: Similar in structure but lacks the hydrazinecarboxamide moiety.
3,5-Di-tert-butyl-2-hydroxybenzaldehyde: Precursor in the synthesis but lacks the hydrazinecarboxamide group.
N,N’-Bis(3,5-di-tert-butyl-2-hydroxyphenyl)-1,2-ethanediamine: Contains similar functional groups but differs in overall structure.
Uniqueness
2-{[3,5-DI(TERT-BUTYL)-2-HYDROXYPHENYL]METHYLENE}-N~1~-PHENYL-1-HYDRAZINECARBOXAMIDE is unique due to the presence of both tert-butyl and hydrazinecarboxamide groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H29N3O2 |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
1-[(E)-(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]-3-phenylurea |
InChI |
InChI=1S/C22H29N3O2/c1-21(2,3)16-12-15(19(26)18(13-16)22(4,5)6)14-23-25-20(27)24-17-10-8-7-9-11-17/h7-14,26H,1-6H3,(H2,24,25,27)/b23-14+ |
InChI Key |
LLPHZPAWDKCFMA-OEAKJJBVSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)/C=N/NC(=O)NC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NNC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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